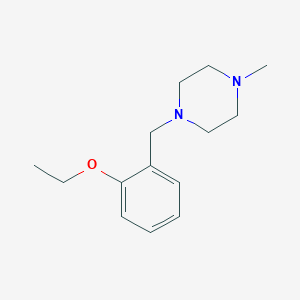![molecular formula C18H24N2O2S B5593400 (1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with thiophene moieties, such as:
- (1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one analogs
- Other diazabicyclo[3.2.2]nonane derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-19-14-8-7-13(17(19)21)10-20(11-14)18(22)16-9-12-5-3-2-4-6-15(12)23-16/h9,13-14H,2-8,10-11H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTYSLDNMNJTRM-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC4=C(S3)CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC4=C(S3)CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5593323.png)
![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-Ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)


![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B5593406.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)
![3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B5593412.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B5593417.png)
